molecular formula C16H18FNO2S B5783275 N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No. B5783275
M. Wt: 307.4 g/mol
InChI Key: RPHNDOWPFQPLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as "DF2156A," and it has been synthesized using various methods.

Scientific Research Applications

DF2156A has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, DF2156A has been investigated for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

DF2156A works by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. This leads to the degradation of client proteins that are essential for cancer cell growth and survival. DF2156A has also been shown to inhibit the activity of other proteins involved in inflammation, providing a potential mechanism for its anti-inflammatory effects.
Biochemical and Physiological Effects:
DF2156A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DF2156A has been shown to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

DF2156A has several advantages for lab experiments, including its high potency and specificity for Hsp90 inhibition. However, it can be challenging to synthesize and purify, which can limit its availability for research. Additionally, DF2156A has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on DF2156A, including investigating its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to understand its safety and efficacy in humans, as well as its potential for treating other diseases beyond cancer and inflammation. Finally, synthesizing and testing new derivatives of DF2156A could lead to the development of even more potent and specific Hsp90 inhibitors.

Synthesis Methods

DF2156A can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-8-9-15(10-13(12)2)18(21(3,19)20)11-14-6-4-5-7-16(14)17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHNDOWPFQPLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

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